

Comparative Guide: Elemental Analysis & Purity Validation for C₁₁H₁₇NO

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Compound of Interest

Compound Name: 1-Butanol, 4-(methylphenylamino)-

CAS No.: 169556-13-2

Cat. No.: B3022902

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Executive Summary

In pharmaceutical development, the molecular formula C₁₁H₁₇NO represents a scaffold common to several sympathomimetic amines (e.g., Methoxamine, N-Methylephedrine) and designer precursors. While synthesizing this target is routine, validating its bulk purity to the industry standard of $\pm 0.4\%$ remains a critical bottleneck.

This guide moves beyond simple theoretical calculations. We objectively compare the three dominant "products" (analytical methodologies) used to validate C₁₁H₁₇NO: Automated Combustion Analysis (CHN), High-Resolution Mass Spectrometry (HRMS), and Quantitative NMR (qNMR).

Part 1: The Theoretical Baseline (C₁₁H₁₇NO)

Before evaluating analytical performance, we must establish the theoretical "True North." Any deviation from these values indicates impurities (solvents, inorganic salts, or side products).

Atomic Weights & Calculation

Based on IUPAC Standard Atomic Weights.

- Carbon (C):
- Hydrogen (H):

- Nitrogen (N):
- Oxygen (O):

Molecular Weight (MW) Calculation:

Theoretical Composition Table (The Target)

Element	Mass Contribution	% Composition (w/w)	Acceptance Range ($\pm 0.4\%$)
Carbon	132.121	73.70%	73.30% – 74.10%
Hydrogen	17.136	9.56%	9.16% – 9.96%
Nitrogen	14.007	7.81%	7.41% – 8.21%
Oxygen	15.999	8.93%	N/A (Calculated by difference)

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Scientist's Note: C₁₁H₁₇NO is an amine. If you isolated it as a hydrochloride salt (C₁₁H₁₇NO·HCl), your theoretical values shift drastically (MW becomes ~215.72). Always dry your sample to constant weight before analysis; hygroscopic amines absorb atmospheric water, artificially lowering %C and %N.

Part 2: Product Comparison (Methodologies)

We evaluated three analytical "products" (methods) for their ability to confirm the identity and purity of C₁₁H₁₇NO.

Candidate A: Automated Combustion Analysis (CHN)

The Industry Gold Standard

Mechanism: High-temperature combustion (>900°C) in an oxygen-rich environment converts the sample into gases (

,
,
,
) . These are separated via GC and detected by Thermal Conductivity Detectors (TCD).^{[1][2]}

- Leading Instruments: Thermo Scientific FlashSmart, PerkinElmer 2400 Series II.
- Best For: Proving bulk purity. Journals (J. Med. Chem.) often require this within $\pm 0.4\%$.
- Weakness: Blind to inorganic impurities that don't burn (e.g., silica gel, sodium sulfate) unless ash residue is weighed.

Candidate B: High-Resolution Mass Spectrometry (HRMS)

The Identity Specialist

Mechanism: Ionizes the molecule (ESI/APCI) and measures the mass-to-charge ratio () with <5 ppm error.

- Best For: Confirming molecular formula and identity.
- Weakness: Poor for purity quantification. A 90% pure sample can look identical to a 99% pure sample in HRMS due to ionization suppression or enhancement. It cannot replace EA for bulk purity claims.

Candidate C: Quantitative NMR (qNMR)

The Modern Orthogonal

Mechanism: Uses an internal standard (e.g., Maleic Acid, TCNB) of known purity. The molar ratio is calculated by comparing the integration of the standard's protons vs. the analyte's

protons.

- Best For: Absolute quantification without a reference standard of the analyte.[3][4] Non-destructive.
- Weakness: Requires precise weighing and a deuterated solvent where peaks do not overlap.

Comparative Matrix: Which Method Wins?

Feature	Combustion Analysis (CHN)	HRMS (Orbitrap/Q-TOF)	qNMR (600 MHz)
Primary Output	% Composition (Bulk Purity)	Exact Mass (Identity)	Absolute Purity (w/w %)
Sample Required	2–5 mg (Destructive)	<0.1 mg (Destructive)	5–20 mg (Non-destructive)
Precision	High (<0.2% variance)	High (ppm mass accuracy)	Medium-High (<1% variance)
Detects Solvents?	No (Solvents skew results)	No	Yes (Distinct peaks)
Detects Inorganics?	No (Results are lower)	No	No (Invisible in)
Regulatory Status	Mandatory (FDA/Journals)	Mandatory for ID	Increasing Acceptance

Part 3: Experimental Protocols (E-E-A-T)

To ensure reproducibility, follow these specific workflows for C₁₁H₁₇NO.

Protocol A: Combustion Analysis (Thermo FlashSmart)

Objective: Obtain %C, %H, %N within ±0.4% of theory.

- Sample Prep: Dry C₁₁H₁₇NO in a vacuum oven at 40°C for 4 hours to remove residual solvent (EtOAc/Hexane).

- Calibration: Run a "K-factor" calibration using Acetanilide (Standard: C=71.09%, H=6.71%, N=10.36%).
 - Why Acetanilide? Its N-content is close to C₁₁H₁₇NO (7.8%), minimizing extrapolation error.
- Weighing: Use a Mettler Toledo microbalance. Weigh 2.00–2.50 mg of C₁₁H₁₇NO into a tin capsule. Fold tightly to exclude air.
- Combustion: Inject into the reactor at 950°C with Oxygen boost.
- Validation: Run a "Check Standard" (e.g., Sulfanilamide) every 10 samples. If drift >0.15%, recalibrate.

Protocol B: qNMR Purity Assay

Objective: Determine absolute purity % to cross-check CHN results.

- Internal Standard (IS) Selection: Use 1,3,5-Trimethoxybenzene (High purity, distinct singlet at ~6.1 ppm).
- Solvent:

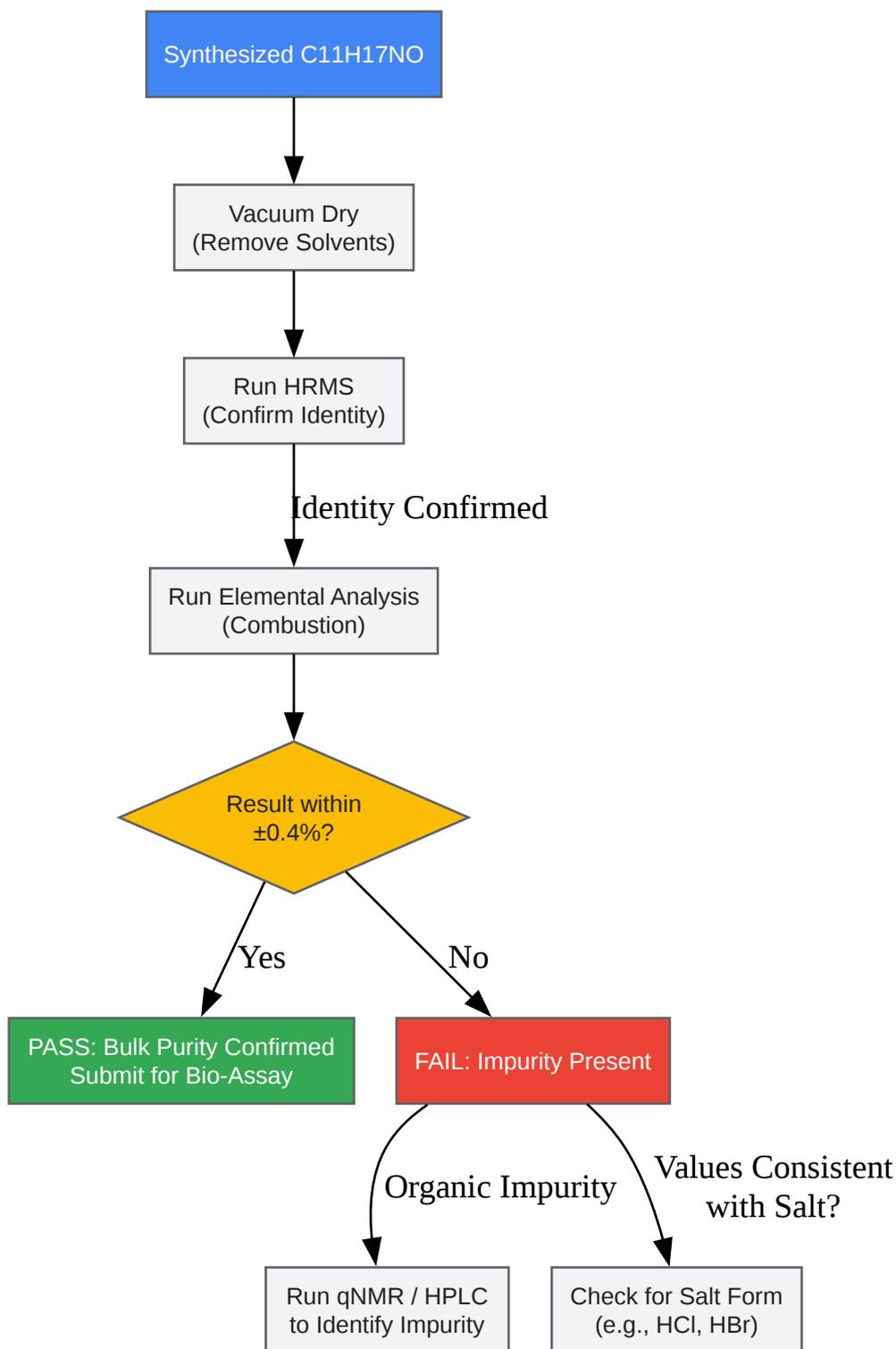
(Ensure C₁₁H₁₇NO is fully soluble).
- Preparation:
 - Weigh ~10 mg of C₁₁H₁₇NO () precisely.
 - Weigh ~5 mg of IS () precisely.
 - Dissolve both in 0.6 mL
- Acquisition:

- Relaxation delay () must be (usually 30–60s) to ensure full magnetization recovery.
- Scans: 16 or 32.
- Calculation:
 - Where
 - = Integration Area,
 - = Number of protons.^[3]^[5]^[6]

Part 4: Visualization & Logic Flow

Decision Logic for Purity Validation

This diagram illustrates the decision process when analyzing C₁₁H₁₇NO.



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Caption: Workflow for validating C11H17NO. Note the critical "Drying" step before EA to prevent false failures.

Simulated Data: Pass vs. Fail Scenarios

Below is a comparison of what successful vs. failed EA data looks like for C₁₁H₁₇NO.

Analyte State	% Carbon (Calc: 73.70)	% Hydrogen (Calc: 9.56)	% Nitrogen (Calc: 7.81)	Diagnosis
Pure C ₁₁ H ₁₇ NO	73.65%	9.58%	7.80%	PASS (Excellent purity)
Wet Sample (Water)	71.50%	9.90%	7.40%	FAIL (Low C/N, High H)
Trapped Solvent ()	70.20%	9.10%	7.10%	FAIL (All values skewed)
HCl Salt Form	61.25%	8.41%	6.49%	FAIL (Matches C ₁₁ H ₁₇ NO·HCl)

References

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